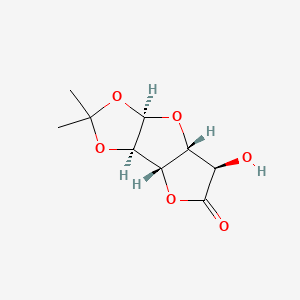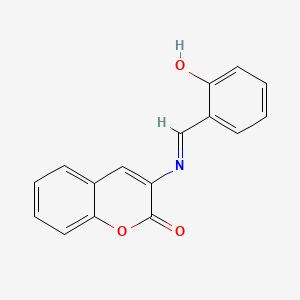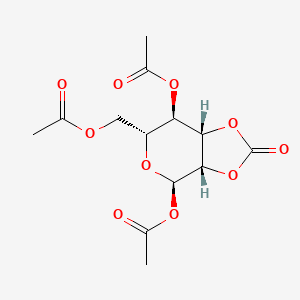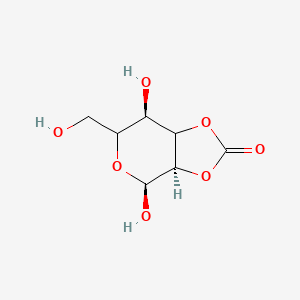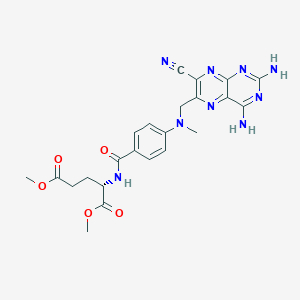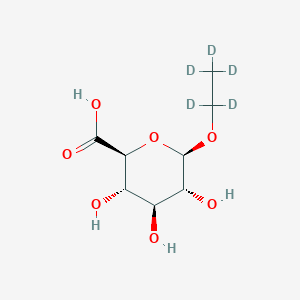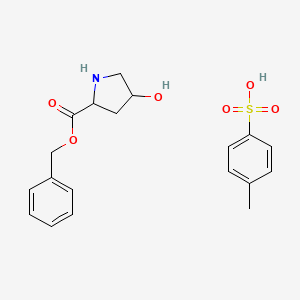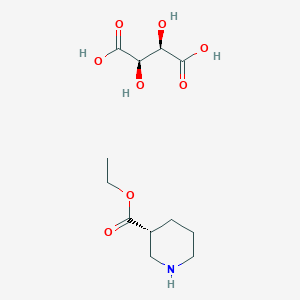![molecular formula C13H17NO6 B1140286 2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid CAS No. 1217525-08-0](/img/new.no-structure.jpg)
2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO6 and its molecular weight is 283.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A study by Sharma, Sharma, and Rane (2004) involved the synthesis of various compounds including those structurally related to 2(R,S)-Hydroxy-4-oxo-butanoic Acid. These compounds were assessed for antimicrobial activities against both Gram-positive and Gram-negative bacteria. The study also explored the quantitative structure-activity relationship, correlating biological activity with molecular parameters (Sharma, Sharma, & Rane, 2004).
Structural Analysis of Isomeric Enaminones
Brbot-Šaranović et al. (2001) conducted a structural analysis of isomeric enaminones derived from compounds similar to 2(R,S)-Hydroxy-4-oxo-butanoic Acid. Their study focused on understanding the tautomeric equilibrium and molecular structure through X-ray diffraction and NMR spectroscopy (Brbot-Šaranović et al., 2001).
Inhibition of Pyruvate Decarboxylase
Research by Chiu and Jordan (1994) investigated the synthesis of 2-oxo acids, including analogs of 2(R,S)-Hydroxy-4-oxo-butanoic Acid. They found that these compounds act as potent inhibitors of pyruvate decarboxylase, a key enzyme in the metabolic pathway, highlighting their potential biochemical significance (Chiu & Jordan, 1994).
Synthesis and Characterization of Derivatives
Cindrić et al. (2004) synthesized and characterized derivatives of dehydroacetic acid, structurally related to 2(R,S)-Hydroxy-4-oxo-butanoic Acid. They utilized NMR spectroscopy for structural confirmation, providing insights into the chemical properties and potential applications of these derivatives (Cindrić et al., 2004).
Enantioselective Synthesis
Meng, Zhu, and Zhang (2008) reported the highly enantioselective synthesis of compounds including ethyl 2-hydroxy-4-arylbutyrate, closely related to the 2(R,S)-Hydroxy-4-oxo-butanoic Acid. Their study revealed the sensitivity of the synthesis process to reaction temperature, providing valuable information for the production of optically active compounds (Meng, Zhu, & Zhang, 2008).
Propiedades
Número CAS |
1217525-08-0 |
|---|---|
Fórmula molecular |
C13H17NO6 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
2-hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H17NO6/c1-14(12(18)6-10(16)13(19)20)7-11(17)8-3-2-4-9(15)5-8/h2-5,10-11,15-17H,6-7H2,1H3,(H,19,20)/t10?,11-/m0/s1 |
Clave InChI |
CMWKDGIRLPFQMB-DTIOYNMSSA-N |
SMILES isomérico |
CN(C[C@@H](C1=CC(=CC=C1)O)O)C(=O)CC(C(=O)O)O |
SMILES canónico |
CN(CC(C1=CC(=CC=C1)O)O)C(=O)CC(C(=O)O)O |
Sinónimos |
2-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


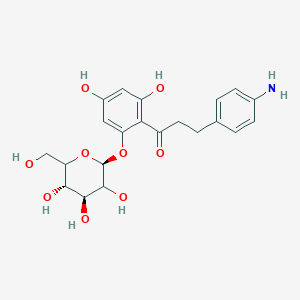
![1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-nitrophenyl)propan-1-one](/img/structure/B1140205.png)
